[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
Description
The compound [(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate is a highly complex polycyclic molecule characterized by:
- A 17-azatricyclo[9.7.0.0¹,¹⁵]octadeca core, featuring fused cycloalkane and heterocyclic rings with a nitrogen atom (aza group).
- Substituents including a benzyl group at position 16, hydroxy and methyl groups at positions 5, 7, and 14, and an acetate ester at position 2.
- Conjugated double bonds (3E,9E) and a methylidene group at position 13.
Properties
Molecular Formula |
C30H37NO5 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C30H37NO5/c1-18-10-9-13-23-16-19(2)20(3)26-24(17-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)27(18)33/h6-9,11-15,18,20,23-26,35H,2,10,16-17H2,1,3-5H3,(H,31,34)/b13-9+,15-14+/t18-,20+,23-,24-,25?,26-,29+,30?/m0/s1 |
InChI Key |
DHLDFXDKZABSPV-FZQVOFIZSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2CC(=C)[C@H]([C@@H]3C2(C(/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C |
Canonical SMILES |
CC1CC=CC2CC(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Fungal Sources
Cytochalasin D is primarily biosynthesized by filamentous fungi, including:
- Zygosporium masonii (ATCC MYA3308): Produces Cytochalasin D as a secondary metabolite under specific culture conditions.
- Metarhizium anisopliae : Historical source of early Cytochalasin D isolates.
- Aspergillus clavatus : Engineered strains demonstrate enhanced cytochalasin yields through genetic modifications.
Fermentation Conditions
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Culture Medium | Potato dextrose broth or Saboraud | |
| Temperature | 25–28°C | |
| Incubation Duration | 14–21 days under static conditions | |
| Aeration | Limited oxygen supply |
Mold mattes from Z. masonii are harvested post-fermentation and lyophilized for downstream processing.
Extraction and Purification Techniques
Solvent Extraction
Crude Cytochalasin D is extracted using sequential organic solvents:
Chromatographic Purification
Key observations:
- TLC remains the gold standard for small-scale isolation (Rf = 0.42 in chloroform:methanol).
- Recrystallization from chloroform/hexane (1:3) yields prismatic crystals suitable for X-ray diffraction.
Biosynthetic Engineering Approaches
Recent advances leverage genetic manipulation to enhance Cytochalasin D production:
Gene Cluster Identification
The ccs gene cluster in A. clavatus contains:
Yield Optimization Strategies
| Strategy | Yield Increase | Reference |
|---|---|---|
| CcsR overexpression | 7-fold (25→175 mg/L) | |
| pH-controlled fed-batch | 3.2-fold | |
| Co-culture with bacteria | 4.5-fold |
Analytical Characterization
Critical quality control parameters for prepared Cytochalasin D:
| Property | Specification | Method |
|---|---|---|
| Optical Rotation | [α]²⁵D = −89° (c 1.0, CHCl₃) | Polarimetry |
| UV-Vis λmax | 282 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) | Spectroscopy |
| HRMS (ESI+) | m/z 508.2649 [M+H]+ | Mass spectrometry |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involving reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of cell biology and pharmacology. Some notable applications include:
Actin Polymerization Studies: It binds to actin, altering its polymerization, and is used as a model for actin-binding proteins.
Cell Movement and DNA Synthesis: It helps in understanding the interrelationships between cell movement, DNA synthesis, and the transport of specific small molecules in cells.
Nanotoxicology: Used to assess the cytotoxicity and genotoxicity of nanoparticles.
Cardiac Myocyte Research: Significant in preserving the morphology and function of cardiac myocytes.
Macrophage-Nanoparticle Interactions: Provides insights into the biological responses to nanoparticles.
Chemotherapy Research: Investigated for its potential in chemotherapy.
Mechanism of Action
The compound exerts its effects primarily by disrupting the cytoskeleton of cells. It binds to actin, a key component of the cytoskeleton, and alters its polymerization. This disruption affects various cellular processes, including cell movement, division, and intracellular transport.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from PubChem and Related Databases
Compound A : [(16-Benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate]
- Key Differences :
- Additional 12-hydroxy group compared to the target compound.
- Single oxo group (18-oxo) vs. dual oxo groups (6,18-dioxo) in the target compound.
Compound B : [6,13-Dimethyl-16-oxo-7-azapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icosa-5,14,17-trien-11-yl acetic acid]
- Key Differences :
- Pentacyclic core (vs. tricyclic in the target compound).
- Carboxylic acid substituent (vs. acetate ester).
- The carboxylic acid group may confer higher acidity and metal-chelating properties .
Compound C : [9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6-yl acetic acid amide]
- Key Differences :
- Dithia (sulfur atoms) in the ring system vs. purely carbon/nitrogen in the target compound.
- Aryl substituents (methoxy-hydroxyphenyl) instead of benzyl.
- Implications :
Steroidal Derivatives with Ester Linkages
Compound D : [(2R,5S,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-en-5-yl octadec-11-enoate]
- Key Differences: Cholestane-like tetracyclic backbone vs. azatricyclic core. Long-chain unsaturated ester (octadecenoate) vs. acetate.
- Implications :
Comparative Data Table
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| Molecular Formula | Likely C₂₇H₃₃NO₆ (estimated) | C₂₇H₃₅NO₇ | C₂₂H₃₂O₆ | C₂₃H₂₅NO₄S₂ | C₄₅H₇₄O₂ |
| Ring System | 17-azatricyclo[9.7.0.0¹,¹⁵] | 17-azatricyclo[9.7.0.0¹,¹⁵] | 7-azapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸] | 5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] | Tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵] |
| Key Functional Groups | Acetate, benzyl, hydroxy, dioxo | Acetate, benzyl, dihydroxy | Carboxylic acid, oxo | Dithia, aryl, amide | Octadecenoate, steroidal |
| Bioactivity Potential | Enzyme inhibition (oxo groups) | Enhanced solubility | Metal chelation | Redox activity | Membrane interaction |
Research Findings and Implications
Biological Activity
The compound [(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
Molecular Formula: C28H38N2O4
Molecular Weight: 466.61 g/mol
IUPAC Name: this compound
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Antiproliferative Effects: Research indicates that compounds with similar structural motifs exhibit antiproliferative effects on mammalian cells. This is often linked to their ability to inhibit topoisomerase II activity .
- Inhibition of Inflammatory Pathways: The compound may modulate inflammatory responses by affecting the NF-kB signaling pathway. This pathway is crucial for the expression of adhesion molecules and cytokines involved in inflammation .
- Antioxidant Activity: Some derivatives of similar compounds have shown significant antioxidant properties which can protect cells from oxidative stress .
Case Studies and Experimental Findings
- Cell Line Studies: In vitro studies using various cancer cell lines demonstrated that the compound significantly reduced cell viability at certain concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Animal Models: In vivo studies in rodent models of inflammation showed that administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.
- Comparative Studies: When compared to other known anti-inflammatory agents like curcumin and resveratrol, this compound exhibited comparable or enhanced efficacy in reducing inflammation and promoting cell survival under stress conditions.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Other Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | Topoisomerase II inhibition |
| Compound B | 15 | NF-kB pathway modulation |
| Target Compound | 12 | Dual action: antiproliferative & anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
